Unidirectional Chiral Inversion: (R)- to (S)-Suprofen Conversion in Humans
In a stable isotope-labeled pseudoracemate study in healthy male subjects, a single oral dose of near-equimolar unlabeled-(R)- and [²H₃]-(S)-suprofen revealed that an average of 6.8% of the administered (R)-enantiomer dose was stereospecifically inverted to the (S)-enantiomer, while no measurable inversion occurred from (S)- to (R)-suprofen [1]. This unidirectional inversion is a critical differentiator, as the plasma concentrations of (R)-suprofen were consistently higher than those of (S)-suprofen, indicating that the (R)-enantiomer acts as a pro-drug reservoir that unpredictably augments the active (S)-suprofen pool [1].
| Evidence Dimension | Unidirectional chiral inversion percentage |
|---|---|
| Target Compound Data | (S)-suprofen: 0% inversion to (R)-form |
| Comparator Or Baseline | (R)-suprofen: 6.8% inversion to (S)-form |
| Quantified Difference | 6.8% unidirectional conversion from (R)- to (S)- only |
| Conditions | Human subjects, single oral dose, GC-MS with chiral derivatization |
Why This Matters
This quantifies the unpredictable active drug burden when using racemic suprofen and establishes (S)-suprofen as the pure, non-pro-drug form for reproducible dosing.
- [1] Shinohara Y, Magara H, Tamaoki H, Kirii N, Baba S. Stereoselective pharmacokinetics and inversion of suprofen enantiomers in humans. J Pharm Sci. 1991;80(11):1075-1078. View Source
